molecular formula C14H17ClN4 B4520913 N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine

N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B4520913
M. Wt: 276.76 g/mol
InChI Key: KGTUXISJTDVVTK-UHFFFAOYSA-N
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Description

N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C14H17ClN4 and its molecular weight is 276.76 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[6-(4-chlorophenyl)-3-pyridazinyl]-N,N-dimethyl-1,2-ethanediamine is 276.1141743 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Persistence and Toxicology

Chlorinated compounds, including chlorophenols and chlorinated solvents, have been extensively studied for their environmental behavior, persistence, and toxicological effects. Research indicates that chlorinated solvents are associated with adverse health effects including neurotoxicity, reproductive toxicity, and carcinogenicity, highlighting the importance of understanding these impacts for occupational safety and environmental health (Ruder, 2006)[https://consensus.app/papers/health-effects-occupational-chlorinated-solvent-ruder/c89fa6bd798f5da0b031cb288d7473aa/?utm_source=chatgpt]. Similarly, the toxicity of DDT and its metabolites has been reviewed for their endocrine-disrupting actions and impact on wildlife, providing a model for assessing the environmental and biological interactions of chlorinated compounds (Burgos-Aceves et al., 2021)[https://consensus.app/papers/111trichloro22bis-pchlorophenylethane-burgosaceves/839cec0e7d39529483f21387ae0ca519/?utm_source=chatgpt].

Mechanisms of Bioremediation

The bioremediation of chlorinated compounds such as DDT highlights the potential for microbial degradation to mitigate environmental contamination. This research area provides insights into the mechanisms through which chlorinated compounds can be broken down or transformed, potentially informing strategies for the remediation or safe handling of N'-[6-(4-chlorophenyl)-3-pyridazinyl]-N,N-dimethyl-1,2-ethanediamine and similar chemicals (Foght et al., 2001)[https://consensus.app/papers/bioremediation-ddtcontaminated-soils-review-foght/3525311f767e572d963ba0bf4732e47a/?utm_source=chatgpt].

Analytical Detection and Environmental Monitoring

The development of electrochemical sensors for detecting paraquat, a quaternary ammonium herbicide, in food samples (Laghrib et al., 2020)[https://consensus.app/papers/sensors-improved-detection-paraquat-food-samples-review-laghrib/2470043fcd9955578ea9555a37ccaabb/?utm_source=chatgpt], and the analytical methods used in determining antioxidant activity (Munteanu & Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt] illustrate the broad applicability of chemical analysis techniques. These methodologies could be adapted for the detection and monitoring of N'-[6-(4-chlorophenyl)-3-pyridazinyl]-N,N-dimethyl-1,2-ethanediamine in various matrices, aiding in the assessment of its environmental presence and biological effects.

Properties

IUPAC Name

N-[6-(4-chlorophenyl)pyridazin-3-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c1-19(2)10-9-16-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8H,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTUXISJTDVVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.